molecular formula C18H15Cl2N3O4 B2469698 Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396815-71-6

Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2469698
CAS No.: 1396815-71-6
M. Wt: 408.24
InChI Key: VOSYYHRVXHSJAW-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an ethyl carboxylate group at position 3 and a 2-(2,4-dichlorophenoxy)acetamido moiety at position 3. The 2,4-dichlorophenoxy group is notable for its role in agrochemicals, suggesting possible herbicidal properties , while the pyrazolo[1,5-a]pyridine scaffold is frequently explored in medicinal chemistry for kinase inhibition .

Properties

IUPAC Name

ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O4/c1-2-26-18(25)13-9-21-23-6-5-12(8-15(13)23)22-17(24)10-27-16-4-3-11(19)7-14(16)20/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSYYHRVXHSJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyridine ring system.

    Introduction of the 2,4-Dichlorophenoxyacetamido Group: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with 2,4-dichlorophenoxyacetic acid or its derivatives in the presence of coupling agents such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Case Studies

  • Srinivasulu et al. synthesized derivatives of pyrazolo-pyrimidines and tested their effects on CDK2/cyclin E and Abl kinases. One derivative exhibited potent inhibitory activity against cancer cell lines MCF-7 and K-562, suggesting that similar compounds may yield comparable results .
  • Basma et al. evaluated a series of pyrazolo-pyridines for their anticancer effects on various cancer cell lines, demonstrating that specific substitutions on the pyrazole scaffold significantly influence anticancer activity .

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate may exhibit similar properties due to its structural characteristics.

Research Findings

  • Pyrazole compounds have been shown to reduce inflammation through inhibition of pro-inflammatory cytokines and mediators. The presence of the dichlorophenoxy group may enhance these effects by increasing lipophilicity and cellular uptake .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against pathogenic microorganisms such as fungi.

Case Studies

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for better yield and purity.

Synthesis Overview

  • The compound can be synthesized through multi-step reactions involving the formation of the pyrazole ring followed by acylation with dichlorophenoxyacetic acid derivatives. Reaction conditions such as temperature and solvent choice play critical roles in determining the yield and purity of the final product .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Herbicidal Potential: The target compound’s 2,4-dichlorophenoxy group aligns with herbicidal agents like 2,4-D, suggesting possible activity against broadleaf weeds .
  • Antitumor Activity : Isoxazole-containing analogs (e.g., compound from ) demonstrate that heterocyclic substituents at position 5 enhance antitumor efficacy, likely through kinase inhibition.
  • Synthetic Utility : Bromo and hydroxymethyl derivatives serve as intermediates for further modifications, enabling access to advanced pharmacological agents .

Functional Group Impact on Physicochemical Properties

The ethyl carboxylate at position 3 is a common feature in these compounds, contributing to:

  • Solubility: Enhances aqueous solubility compared to non-esterified analogs.
  • Bioavailability : Acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

However, substituents at position 5 significantly alter logP and metabolic stability:

  • 2,4-Dichlorophenoxyacetamido: High lipophilicity (logP ~3.5 estimated) may limit solubility but improve membrane permeability.
  • Aminomethyl: Lowers logP (estimated ~1.8) and increases polarity, favoring renal excretion .

Biological Activity

Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives and is characterized by the following structure:

  • IUPAC Name : Ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
  • Molecular Formula : C18H15Cl2N3O4
  • CAS Number : 1396815-71-6

The presence of the ethyl ester group and the 2,4-dichlorophenoxyacetamido substituent enhances its chemical reactivity and biological profile.

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been noted for:

  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE4) .
  • Receptor Modulation : It may also interact with adenosine receptors and other cellular receptors, modulating their activity which can lead to therapeutic effects .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines by inhibiting critical pathways involved in cell proliferation:

  • IC50 Values : In various cancer models, the compound demonstrated IC50 values in the low micromolar range against different cell lines (e.g., T47D human breast cancer cells), indicating potent anti-proliferative effects .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against a range of bacterial strains due to its ability to disrupt cellular functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Activity
Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylateStructureAnticancer
Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-4-carboxylateStructureAntimicrobial

This table highlights that while similar compounds share some biological activities, the specific substitution patterns in this compound contribute to its distinct pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited CDK activity in cancer cells leading to cell cycle arrest and apoptosis .
  • Animal Models : Research involving xenograft models showed significant tumor reduction when treated with this compound compared to controls .
  • Mechanistic Insights : Investigations into its mechanism revealed that it induces oxidative stress within cells, contributing to apoptosis through mitochondrial pathways .

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